Ledipasvir (acetone) is a pharmaceutical compound primarily used in the treatment of chronic hepatitis C, particularly in combination with sofosbuvir. This compound acts as an inhibitor of the hepatitis C virus Non-Structural Protein 5A (NS5A), which is essential for viral replication and assembly. The chemical formula for ledipasvir is , with a molar mass of approximately 889.018 g/mol . Ledipasvir is known for its high protein binding (>99.8%) and is administered orally, achieving maximum plasma concentration within 4 to 4.5 hours .
Ledipasvir was developed by Gilead Sciences and received approval from the U.S. Food and Drug Administration in October 2014 as part of the fixed-dose combination product known as Harvoni . It belongs to the class of direct-acting antiviral agents, specifically targeting viral proteins involved in hepatitis C virus replication.
The synthesis of ledipasvir involves several chemical reactions, typically starting from a bicyclic intermediate. One notable method includes the reaction of (1R,3S,4S)-3-(6-bromo-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid with bis(pinacolato)diboron in the presence of a palladium or nickel catalyst .
The synthesis process often employs various organic solvents such as tetrahydrofuran and dichloromethane during extraction and purification stages. For instance, ledipasvir can be dissolved in organic solvents, followed by filtration through activated carbon and subsequent crystallization from acetone to yield high-purity ledipasvir .
The molecular structure of ledipasvir consists of a complex arrangement that includes multiple rings and functional groups, contributing to its biological activity. The structural formula can be represented as follows:
Key structural data includes:
Ledipasvir undergoes various chemical reactions during its synthesis and purification processes. Notably, it can be synthesized through a multi-step reaction involving acylation and cyclization steps that form its complex structure.
During synthesis, reactions are monitored using techniques such as thin-layer chromatography to ensure purity and yield. The final product is typically isolated through crystallization from acetone or other solvents, followed by drying processes to obtain the amorphous form .
Ledipasvir exerts its antiviral effects by inhibiting the NS5A protein of the hepatitis C virus. This protein plays a crucial role in viral RNA replication and assembly. Although the exact mechanism remains partially understood, it is believed that ledipasvir prevents hyperphosphorylation of NS5A, which is necessary for effective viral production . This inhibition leads to reduced viral load and contributes to sustained virological response rates in treated patients.
Ledipasvir is primarily used in clinical settings for the treatment of chronic hepatitis C infection, particularly genotypes 1a and 1b. Its efficacy has been demonstrated in both treatment-naive patients and those who have previously failed therapy with other regimens . Additionally, ongoing research explores potential applications in combination therapies for other viral infections.
CAS No.: 2134602-45-0
CAS No.: 13859-65-9
CAS No.:
CAS No.: 1471-96-1
CAS No.: 990-73-8